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Compound of Interest

Compound Name: N-Isopropyl-N-methylglycine

Cat. No.: B017970 Get Quote

An In-depth Technical Guide to N-Isopropyl-N'-
methylglycine
This technical guide provides a comprehensive overview of the chemical structure, properties,

and analysis of N-Isopropyl-N'-methylglycine. The content is tailored for researchers, scientists,

and professionals involved in drug development and chemical analysis.

Chemical Structure and Identification
N-Isopropyl-N'-methylglycine, also known by its IUPAC name 2-[methyl(propan-2-

yl)amino]acetic acid, is a substituted amino acid derivative.[1] Its structure features a glycine

backbone with both an isopropyl and a methyl group attached to the nitrogen atom.

Caption: Chemical structure of N-Isopropyl-N'-methylglycine.

Table 1: Chemical Identifiers and Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b017970?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/N-Isopropyl-N-methylglycine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C6H13NO2 [1]

Molecular Weight 131.17 g/mol [1]

IUPAC Name
2-[methyl(propan-2-

yl)amino]acetic acid
[1]

CAS Number 108957-96-6 [1]

Canonical SMILES CC(C)N(C)CC(=O)O [1]

InChI Key
RMLIHPQMHVOHNZ-

UHFFFAOYSA-N
[1]

Computed XLogP3 -0.4 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 3 PubChem

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of N-Isopropyl-N'-

methylglycine is not readily available in the literature, a plausible route can be adapted from

general methods for the synthesis of N-substituted glycine derivatives. A common approach

involves the reaction of an amine with a haloacetic acid.

Proposed Synthesis Workflow:
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Caption: Proposed workflow for the synthesis of N-Isopropyl-N'-methylglycine.
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Experimental Protocol (Proposed):

Reaction Setup: To a solution of N-isopropylmethylamine (1.0 eq) in acetonitrile, add ethyl

bromoacetate (1.1 eq) and potassium carbonate (1.5 eq).

Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature and filter to remove

the potassium carbonate. Evaporate the solvent under reduced pressure.

Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer

over anhydrous sodium sulfate and concentrate in vacuo.

Hydrolysis: Dissolve the resulting crude ester in ethanol and add a 1M aqueous solution of

sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 4-6 hours.

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with 1M

hydrochloric acid.

Final Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine

the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the

crude product. Further purification can be achieved by recrystallization from a suitable

solvent system like ethanol/water.

Analytical Characterization
As of the last update, experimental analytical data for N-Isopropyl-N'-methylglycine is not

publicly available. The following are the standard analytical techniques that would be employed

for its characterization.

Table 2: Predicted and Expected Analytical Data
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Analysis Type Predicted/Expected Observations

¹H NMR

Signals corresponding to the isopropyl methine

and methyl protons, the N-methyl protons, and

the glycine methylene protons.

¹³C NMR

Resonances for the carboxyl carbon, the glycine

methylene carbon, the N-methyl carbon, and the

isopropyl methine and methyl carbons.

FTIR (ATR)

Characteristic peaks for the carboxylic acid O-H

stretch (broad), C-H stretches (aliphatic), and

the C=O stretch of the carboxylic acid.

Mass Spec (ESI+)
A prominent ion corresponding to the protonated

molecule [M+H]⁺.

Detailed Methodologies (General Protocols):

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency

(e.g., 400 or 500 MHz for ¹H).

Process the data to identify chemical shifts (δ), coupling constants (J), and integration

values.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Place a small amount of the solid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Record the spectrum over a range of 4000-400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via an appropriate ionization source,

such as Electrospray Ionization (ESI).

Acquire the mass spectrum in positive or negative ion mode to determine the mass-to-

charge ratio (m/z) of the molecular ion and any fragment ions.

Biological Activity and Potential Applications
Currently, there is no published information regarding the biological activity or signaling

pathway involvement of N-Isopropyl-N'-methylglycine. As a novel, non-proteinogenic amino

acid, its biological effects are yet to be determined.

The introduction of alkyl groups on the nitrogen atom of glycine can influence its

physicochemical properties, such as lipophilicity and conformational flexibility. These

modifications can be of interest in drug discovery for several reasons:

Peptidomimetics: It could serve as a building block in the synthesis of peptidomimetics to

improve metabolic stability and cell permeability of peptide-based drugs.

Pharmacophore Scaffolding: The core structure could be used as a scaffold for the

development of new small molecule inhibitors or receptor ligands.

Metabolic Labeling: If appropriately functionalized, it could potentially be used in metabolic

labeling studies.

Logical Relationship Diagram: Potential Research Avenues
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Potential Research Areas in Drug Discovery

Desired Outcomes

N-Isopropyl-N'-methylglycine
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Caption: Potential research applications for N-Isopropyl-N'-methylglycine in drug discovery.

Conclusion
N-Isopropyl-N'-methylglycine is a simple N-substituted amino acid for which detailed

experimental and biological data are currently lacking in the public domain. This guide has

provided its known chemical properties, a proposed synthesis and analysis workflow, and a

perspective on its potential applications in chemical biology and drug discovery. Further

experimental investigation is required to fully characterize this compound and explore its

biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-Isopropyl-N'-methylglycine chemical structure and
analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017970#n-isopropyl-n-methylglycine-chemical-
structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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